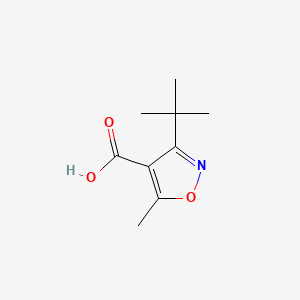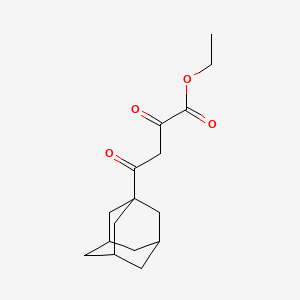![molecular formula C10H14N2O B1372606 1-Methyl-1-[(4-methylphenyl)methyl]urea CAS No. 1042782-27-3](/img/structure/B1372606.png)
1-Methyl-1-[(4-methylphenyl)methyl]urea
Vue d'ensemble
Description
1-Methyl-1-[(4-methylphenyl)methyl]urea, also known as MMU, is a chemical compound that has been studied for a variety of applications. MMU is a derivative of urea and is composed of a methyl group attached to a methylphenyl ring. It has been studied for its potential to be used in various scientific research applications, its mechanism of action, and its biochemical and physiological effects. In
Applications De Recherche Scientifique
Urea Biosensors
The development of urea biosensors is an important area of research, particularly for detecting and quantifying urea concentrations due to its presence in nature and the human body as a result of various processes. Excessive or insufficient urea levels can indicate various diseases and conditions, making its detection crucial in medical diagnostics. Different materials, including nanoparticles and conducting polymers, have been employed in urea biosensors to improve sensitivity and specificity (Botewad et al., 2021).
Urease Inhibitors
Research on urease inhibitors has gained traction due to their potential in treating infections caused by urease-producing bacteria, such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Despite the clinical use of acetohydroxamic acid for urinary tract infections, its severe side effects highlight the need for discovering safer and more effective urease inhibitors (Kosikowska & Berlicki, 2011).
Urea in Ruminant Nutrition
Urea is used as a non-protein nitrogen source in ruminant diets, replacing feed proteins economically. The metabolism of urea in ruminants, facilitated by rumen bacterial urease, is crucial for microbial protein synthesis. This process is essential for meeting the protein requirements of ruminants, making the understanding and optimization of urea utilization in ruminants a significant field of study (Jin et al., 2018).
Ureas in Drug Design
Ureas play a vital role in drug design due to their unique hydrogen bonding capabilities, making them integral in modulating drug-target interactions. They are incorporated in small molecules displaying a wide range of bioactivities, highlighting the significance of the urea moiety in medicinal chemistry for enhancing drug selectivity, stability, and pharmacokinetic profiles (Jagtap et al., 2017).
Urea as a Hydrogen Carrier
The potential of urea as a hydrogen carrier for fuel cell power has been explored, offering a safe, sustainable, and long-term energy supply. Urea's advantages include non-toxicity, stability, and ease of transport and storage, making it an attractive option for addressing future hydrogen supply challenges (Rollinson et al., 2011).
Propriétés
IUPAC Name |
1-methyl-1-[(4-methylphenyl)methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-3-5-9(6-4-8)7-12(2)10(11)13/h3-6H,7H2,1-2H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZOHNLFXJLNJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1-[(4-methylphenyl)methyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one](/img/structure/B1372540.png)
![2-[(4-Cyanophenyl)sulfanyl]benzoic acid](/img/structure/B1372541.png)

